molecular formula C6H3BrClF2N B8056189 2-Bromo-6-chloro-3,4-difluoroaniline

2-Bromo-6-chloro-3,4-difluoroaniline

Cat. No.: B8056189
M. Wt: 242.45 g/mol
InChI Key: WRYYSTBXABTPQN-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3,4-difluoroaniline is an aromatic amine compound with the molecular formula C6H3BrClF2N It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3,4-difluoroaniline typically involves halogenation reactions. One common method is the halogenation of 3,4-difluoroaniline using bromine and chlorine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and at a specific temperature to ensure selective substitution at the desired positions on the aniline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-3,4-difluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and boronic acids are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Coupling Products: Biaryl or alkyl-aryl compounds.

    Oxidation Products: Nitroanilines.

    Reduction Products: Amines.

Scientific Research Applications

2-Bromo-6-chloro-3,4-difluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3,4-difluoroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The presence of halogen atoms enhances its ability to form strong interactions with target proteins, thereby modulating their activity. Additionally, the compound can participate in electron transfer reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-difluoroaniline
  • 4-Bromo-2,6-difluoroaniline
  • 2-Bromo-4,6-difluoroaniline

Uniqueness

2-Bromo-6-chloro-3,4-difluoroaniline is unique due to the specific arrangement of halogen atoms on the aniline ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-6-chloro-3,4-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2N/c7-4-5(10)3(9)1-2(8)6(4)11/h1H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYYSTBXABTPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)N)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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